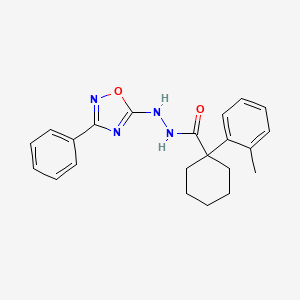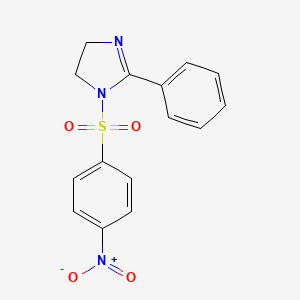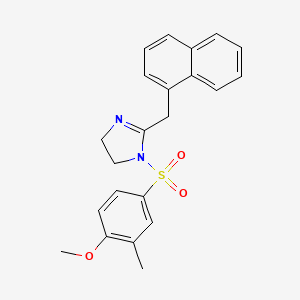![molecular formula C16H13N7 B7431411 N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7431411.png)
N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine, commonly known as MTA, is a small molecule inhibitor that has been extensively studied in various scientific research applications. MTA has shown promising results in inhibiting the growth of cancer cells, and its mechanism of action has been studied in detail.
Mecanismo De Acción
MTA inhibits the activity of the PIM kinase pathway by binding to the ATP-binding site of PIM kinases. This binding leads to the inhibition of PIM kinase activity, which in turn leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
MTA has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, MTA has been shown to induce apoptosis, or programmed cell death, in cancer cells. MTA has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. MTA has also been shown to have high selectivity for PIM kinases, which reduces the risk of off-target effects. However, MTA also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. MTA also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for MTA research. One direction is to develop more potent and selective inhibitors of PIM kinases. Another direction is to investigate the use of MTA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, MTA research can be extended to other diseases and conditions, such as inflammation and autoimmune diseases, where the PIM kinase pathway has been implicated.
Métodos De Síntesis
MTA can be synthesized using various methods. One of the most common methods involves the reaction of 6-amino-3-cyanopyridine with 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline in the presence of a palladium catalyst. The reaction yields MTA as a yellow solid with a purity of more than 95%.
Aplicaciones Científicas De Investigación
MTA has been extensively studied in various scientific research applications. One of the most promising applications of MTA is in cancer research. MTA has been shown to inhibit the growth of cancer cells by targeting the PIM kinase pathway. The PIM kinase pathway is a signaling pathway that plays a crucial role in the survival and growth of cancer cells. MTA inhibits the activity of the PIM kinase pathway, leading to the inhibition of cancer cell growth.
Propiedades
IUPAC Name |
N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7/c1-23-10-14(21-22-23)11-3-2-4-12(9-11)19-15-6-5-13-16(20-15)18-8-7-17-13/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQJFYGSHTXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC(=CC=C2)NC3=NC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(3aS,6aR)-2-pyrimidin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7431333.png)

![3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide](/img/structure/B7431345.png)


![6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7431380.png)
![4-amino-N-(1-amino-2-methyl-1-oxobutan-2-yl)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7431388.png)
![N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-ynamide](/img/structure/B7431392.png)

![5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine](/img/structure/B7431429.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)